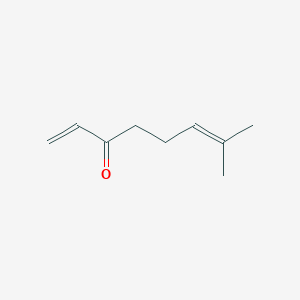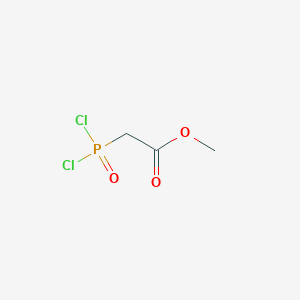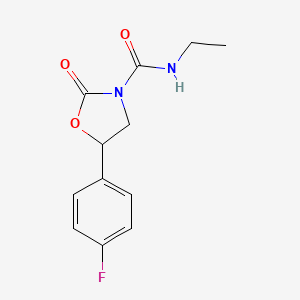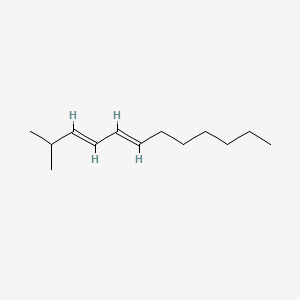
Trimethylsilyl (2,4-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl (2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C11H14Cl2O3Si and a molecular weight of 293.219. It is a derivative of 2,4-dichlorophenoxyacetic acid, where the carboxyl group is protected by a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl (2,4-dichlorophenoxy)acetate can be synthesized through the reaction of 2,4-dichlorophenoxyacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenoxyacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced products depending on the reagents used.
Scientific Research Applications
Trimethylsilyl (2,4-dichlorophenoxy)acetate is widely used in scientific research due to its versatility:
Chemistry: It is used as a protecting group for carboxylic acids in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including herbicides and plant growth regulators.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of trimethylsilyl (2,4-dichlorophenoxy)acetate involves the protection of the carboxyl group by the trimethylsilyl group. This protection prevents unwanted reactions at the carboxyl site, allowing for selective reactions at other functional groups. The trimethylsilyl group can be removed under specific conditions, revealing the carboxyl group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl acetate
- Trimethylsilyl propionate
- Trimethylsilyl butyrate
Uniqueness
Trimethylsilyl (2,4-dichlorophenoxy)acetate is unique due to the presence of the 2,4-dichlorophenoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of herbicides and other agrochemicals, distinguishing it from other trimethylsilyl esters.
Properties
CAS No. |
34113-76-3 |
|---|---|
Molecular Formula |
C11H14Cl2O3Si |
Molecular Weight |
293.21 g/mol |
IUPAC Name |
trimethylsilyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C11H14Cl2O3Si/c1-17(2,3)16-11(14)7-15-10-5-4-8(12)6-9(10)13/h4-6H,7H2,1-3H3 |
InChI Key |
XVEDRBSWMMRXSA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)
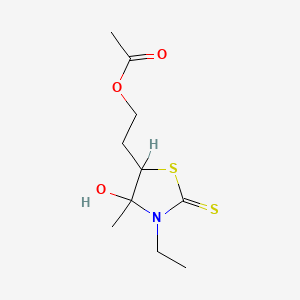
![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)
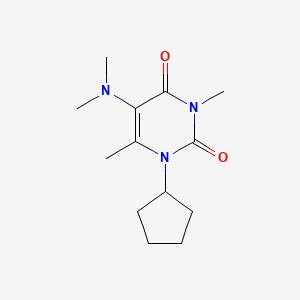
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
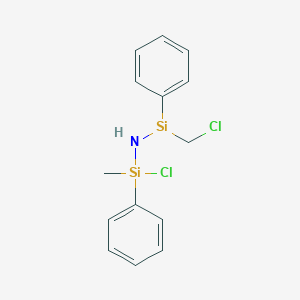
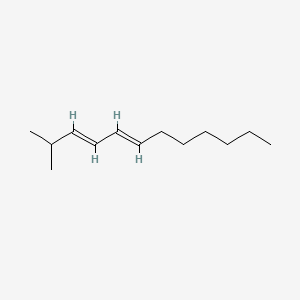
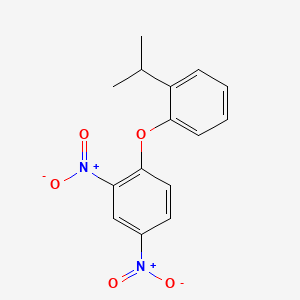
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)
